molecular formula C14H22N4O3 B279851 TERT-BUTYL 4-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

TERT-BUTYL 4-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Cat. No.: B279851
M. Wt: 294.35 g/mol
InChI Key: WHPJYBUYDCTFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate is a complex organic compound that features a pyrazole ring and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 4-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps, starting from 1-methyl-1H-pyrazol-5-amine. The process includes nitrosation, reduction, esterification, amino group protection, and condensation steps . The overall yield of this synthetic route is approximately 59.5% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H₂O₂), sodium hydroxide (NaOH), and phenyl chloroformate . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazole or piperazine derivatives.

Mechanism of Action

The mechanism of action of TERT-BUTYL 4-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate is unique due to its specific combination of a pyrazole ring and a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H22N4O3

Molecular Weight

294.35 g/mol

IUPAC Name

tert-butyl 4-(1-methylpyrazole-3-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C14H22N4O3/c1-14(2,3)21-13(20)18-9-7-17(8-10-18)12(19)11-5-6-16(4)15-11/h5-6H,7-10H2,1-4H3

InChI Key

WHPJYBUYDCTFJM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NN(C=C2)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NN(C=C2)C

Origin of Product

United States

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